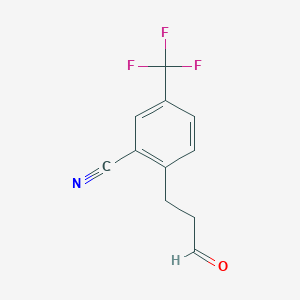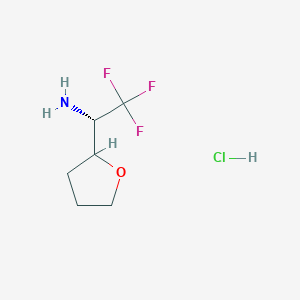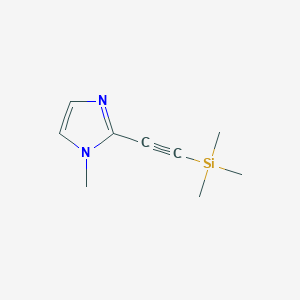
1-Methyl-2-((trimethylsilyl)ethynyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-((trimethylsilyl)ethynyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. The presence of a trimethylsilyl group and an ethynyl group in the structure of this compound makes it unique and potentially useful in various chemical applications.
Vorbereitungsmethoden
The synthesis of 1-Methyl-2-((trimethylsilyl)ethynyl)-1H-imidazole typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide. The reaction conditions often include the use of a copper(I) co-catalyst and a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the reagents .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
1-Methyl-2-((trimethylsilyl)ethynyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethynyl group.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, especially at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-((trimethylsilyl)ethynyl)-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in the development of bioactive molecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Methyl-2-((trimethylsilyl)ethynyl)-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with specific proteins, modulating their activity and leading to various biological effects. The ethynyl group can also participate in covalent bonding with target molecules, further influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Methyl-2-((trimethylsilyl)ethynyl)-1H-imidazole include other imidazole derivatives with different substituents. For example:
2-((Trimethylsilyl)ethynyl)benzaldehyde: This compound has a benzaldehyde group instead of a methyl group, leading to different chemical properties and applications.
1-Methyl-2-ethynyl-1H-imidazole: Lacks the trimethylsilyl group, resulting in lower lipophilicity and different reactivity.
The uniqueness of this compound lies in its combination of the trimethylsilyl and ethynyl groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H14N2Si |
|---|---|
Molekulargewicht |
178.31 g/mol |
IUPAC-Name |
trimethyl-[2-(1-methylimidazol-2-yl)ethynyl]silane |
InChI |
InChI=1S/C9H14N2Si/c1-11-7-6-10-9(11)5-8-12(2,3)4/h6-7H,1-4H3 |
InChI-Schlüssel |
OWEJBABDSLXNHM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CN=C1C#C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![10-Bromo-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B13036444.png)

![ethyl 4-fluoro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13036447.png)

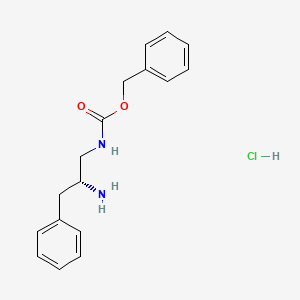
![(1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13036464.png)
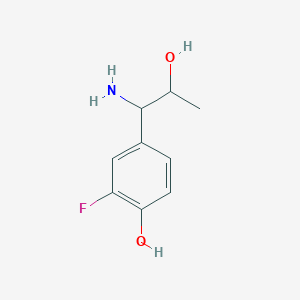
![6-Chloro-[3,3'-bipyridin]-2-amine](/img/structure/B13036475.png)
